molecular formula C9H9NO4 B1662543 4-Carboxyphenylglycine CAS No. 7292-81-1

4-Carboxyphenylglycine

Cat. No. B1662543
CAS RN: 7292-81-1
M. Wt: 195.17 g/mol
InChI Key: VTMJKPGFERYGJF-UHFFFAOYSA-N
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Description

4-Carboxyphenylglycine, also known as (S)-(+)-4-Carboxyphenylglycine or (S)-α-Amino-4-carboxyphenylacetic acid, is a compound with the molecular formula C9H9NO4 . It is a competitive antagonist for the mGluR 1 metabotropic glutamate receptor and an agonist for the mGluR 2 metabotropic glutamate receptor .


Molecular Structure Analysis

The molecular weight of 4-Carboxyphenylglycine is 195.17 g/mol . The compound has a structure that includes a carboxyphenyl group and a glycine residue .


Physical And Chemical Properties Analysis

4-Carboxyphenylglycine has a density of 1.5±0.1 g/cm3 . It has a boiling point of 494.9±30.0 °C at 760 mmHg . The compound is soluble in 0.1 M NaOH at a concentration of 15 mg/mL .

Scientific Research Applications

Antagonistic Effects on Metabotropic Glutamate Receptors

4-Carboxyphenylglycine (4CPG) and its derivatives have been studied for their antagonistic effects on metabotropic glutamate receptors (mGluRs). These receptors play a vital role in the central nervous system, influencing synaptic plasticity and neuroprotection. For instance, a study by Clark et al. (1997) synthesized novel 4-carboxyphenylglycine derivatives and found increased antagonist potency at mGluR1 receptors compared to (S)-4CPG (Clark et al., 1997). Similarly, Kingston et al. (1995) compared the antagonist effects of 4-carboxyphenylglycines on different mGluR subtypes, demonstrating their utility in differentiating receptor activities (Kingston et al., 1995).

Neuroprotective Activity

Bruno et al. (1999) reported the neuroprotective activity of a 4-carboxyphenylglycine derivative, LY367385, in various in vitro and in vivo models of excitotoxic death. This study highlights the potential therapeutic application of such compounds in neurodegenerative diseases (Bruno et al., 1999).

Effects on Synaptic Transmission

Research by Sergueeva et al. (1993) demonstrated that MCPG, a derivative of 4-carboxyphenylglycine, affected long-term potentiation (LTP) in the hippocampus, suggesting a role in synaptic plasticity and memory processes (Sergueeva et al., 1993).

Metabolism in Plant Tissues

Morris and Thompson (1965) explored the metabolism of meta-carboxyphenylalanine to m-carboxyphenylglycine in Wedgewood iris leaves, showcasing an interesting aspect of its role in plant biochemistry (Morris & Thompson, 1965).

Role in Epileptiform Activity

Arvanov et al. (1995) investigated the role of mGluR antagonist MCPG in epileptiform activity in rat amygdala neurons. Their findings suggest that metabotropic glutamate receptors may be involved in the induction of seizure events, indicating a potential application in epilepsy research (Arvanov et al., 1995).

Safety And Hazards

The safety data sheet for 4-Carboxyphenylglycine suggests that if inhaled, the person should be moved into fresh air. If it comes into contact with the skin, the contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Relevant Papers One paper discusses the use of 4-Carboxyphenylglycine as a treatment for vasospasm after subarachnoid hemorrhage in mice . Another paper discusses the structure of 4-Carboxyphenylglycine for group I metabotropic glutamate receptors . A third paper discusses the pharmacological analysis of 4-Carboxyphenylglycine derivatives .

properties

IUPAC Name

4-[amino(carboxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c10-7(9(13)14)5-1-3-6(4-2-5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMJKPGFERYGJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864035
Record name 4-[Amino(carboxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Carboxyphenylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002016
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Carboxyphenylglycine

CAS RN

7292-81-1
Record name α-Amino-4-carboxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7292-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Carboxyphenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007292811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[Amino(carboxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Carboxyphenylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002016
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,280
Citations
AE Kingston, JP Burnett, NG Mayne, D Lodge - Neuropharmacology, 1995 - Elsevier
The antagonist effects of the 4-carboxyphenylglycines: (S)-4-carboxy-3hydroxyphenylglycine (4C3HPG), (S)-4-carboxyphenylglycine (4CPG) and (+)-α-methyl-4-carboxyphenylglycine (…
Number of citations: 108 www.sciencedirect.com
SA Eaton, DE Jane, PLSJ Jones, RHP Porter… - European Journal of …, 1993 - Elsevier
… and (RS)-amethyl-4-carboxyphenylglycine, on ACPD-stimulated phosphoinositide … (RS)-4-Carboxyphenylglycine and (RS)-t~-methyl-4carboxyphenylglycine were synthesized in our …
Number of citations: 264 www.sciencedirect.com
AG Chapman, PK Yip, JS Yap, LP Quinn, E Tang… - European journal of …, 1999 - Elsevier
We have studied the effects in three rodent models of generalised convulsive or absence epilepsy of two antagonists of group I metabotropic glutamate receptors that are selective for …
Number of citations: 101 www.sciencedirect.com
V Bruno, G Battaglia, A Kingston, MJ O'neill… - …, 1999 - Elsevier
(+)-2-Methyl-4-carboxyphenylglycine (LY367385), a potent and selective antagonist of mGlu1a metabotropic glutamate receptors, was neuroprotective in the following in vitro and in …
Number of citations: 144 www.sciencedirect.com
BP Clark, SR Baker, J Goldsworthy, JR Harris… - Bioorganic & medicinal …, 1997 - Elsevier
Pergamon PII: S0960-894X(97) 10071-3 0960-894x/97 $17.00 + 0.00 (+)-2-METHYL-4-CARBOXYPHENYLGLYCINE (LY367385) SELECTIVELY ANTAG … Abstract: The synthesis of three novel 4-carboxyphenylglycine …
Number of citations: 162 www.sciencedirect.com
R Pellicciari, M Raimondo, M Marinozzi… - Journal of medicinal …, 1996 - ACS Publications
Introduction. Metabotropic glutamate receptors (mGluRs) are involved in important central nervous system (CNS) functions such as long term potentiation (LTP) and long term …
Number of citations: 161 pubs.acs.org
AE Kingston, K Griffey, MP Johnson, MJ Chamberlain… - Neuroscience …, 2002 - Elsevier
… A series of novel group I metabotropic glutamate receptor (mGlu) antagonists have been designed on the basis of the 4-carboxyphenylglycine pharmacophore. The compounds are …
Number of citations: 45 www.sciencedirect.com
AJ Doherty, GL Collingridge… - British journal of …, 1999 - Wiley Online Library
We have investigated the antagonist properties of 6 α‐substituted phenylglycine analogues based on the structure of 4‐carboxyphenylglycine (4‐CPG) for group I metabotropic …
Number of citations: 31 bpspubs.onlinelibrary.wiley.com
T Garzon-Muvdi, G Pradilla, JJ Ruzevick, M Bender… - Neurosurgery, 2013 - ncbi.nlm.nih.gov
Background Vasospasm contributes to delayed cerebral ischemia after aneurysmal subarachnoid hemorrhage (aSAH). Glutamate concentrations increase after aSAH and correlate …
Number of citations: 20 www.ncbi.nlm.nih.gov
C Thomsen, E Boel, PD Suzdak - European Journal of Pharmacology …, 1994 - Elsevier
… In addition, (S)-4-carboxyphenylglycine, which in the present … Recently, (R,S)-a-methyl-4-carboxyphenylglycine has been … (R,S)-a-methyl4-carboxyphenylglycine. However, the present …
Number of citations: 170 www.sciencedirect.com

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